Pigment Yellow 148

描述

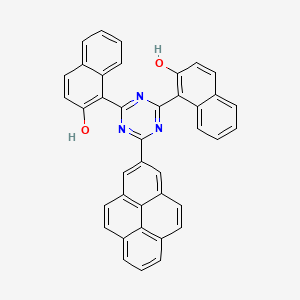

Structure

3D Structure

属性

IUPAC Name |

1-[4-(2-hydroxynaphthalen-1-yl)-6-pyren-2-yl-1,3,5-triazin-2-yl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H23N3O2/c43-31-18-16-22-6-1-3-10-29(22)35(31)38-40-37(41-39(42-38)36-30-11-4-2-7-23(30)17-19-32(36)44)28-20-26-14-12-24-8-5-9-25-13-15-27(21-28)34(26)33(24)25/h1-21,43-44H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVCGHFXWNOTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=NC(=NC(=N3)C4=CC5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)C8=C(C=CC9=CC=CC=C98)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173943 | |

| Record name | 1,1′-[6-(2-Pyrenyl)-1,3,5-triazine-2,4-diyl]bis[2-naphthalenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20572-37-6 | |

| Record name | 1,1′-[6-(2-Pyrenyl)-1,3,5-triazine-2,4-diyl]bis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20572-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(6-(Pyren-2-yl)-1,3,5-triazine-2,4-diyl)bis(2-naphthol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020572376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[6-(2-Pyrenyl)-1,3,5-triazine-2,4-diyl]bis[2-naphthalenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[6-(pyren-2-yl)-1,3,5-triazine-2,4-diyl]bis(2-naphthol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for Pigment Yellow 148 Formation

Precursor Synthesis and Advanced Derivatization Chemistry

The foundation of a high-performance pigment lies in the purity and structural integrity of its precursors. The synthesis of Pigment Yellow 148 involves the reaction of specific intermediate compounds, and the design of these precursors is a critical area of research.

Design and Optimization of Synthetic Pathways for Intermediate Compounds

The production of azo pigments, a class to which similar yellow pigments belong, traditionally involves diazotization and coupling reactions. researchgate.net For instance, the synthesis of Pigment Yellow 14, a related azo pigment, involves a precursor derived from o-toluidine (B26562) which is then coupled with 3,3'-dichlorobenzidine. nih.gov The optimization of these pathways often focuses on improving yield, purity, and reaction efficiency. Research into the synthesis of isoindoline (B1297411) yellow pigments, for example, has explored the reaction of barbituric acid with 1,3-diimino isoindoline in an inorganic acid methanol (B129727) solution. google.com Such methods aim to expand the variety of isoindoline pigments by enabling the synthesis of different molecular structures. google.com

The general synthetic route for many organic pigments involves the diazotization of an aromatic amine to form a diazonium salt, which is then reacted with a coupling component. google.com The conditions of this coupling reaction, such as temperature and pH, are crucial in determining the final properties of the pigment.

Exploration of Novel Precursor Architectures

The quest for pigments with enhanced properties, such as improved lightfastness and thermal stability, drives the exploration of novel precursor architectures. For instance, in the broader field of azo pigments, researchers are investigating dendritic azo compounds by reacting precursors with diazonium salts of various aromatic amines to introduce donor-acceptor azo chromophores. researchgate.net The development of new flavylium-based dyes has involved strategies like using chalcones as intermediates, which can be synthesized through methods like the Heck cross-coupling approach. acs.org

Furthermore, the synthesis of unsaturated pigments, such as 2-anthracene triazole acrylate, via click chemistry, introduces novel functionalities that can be co-polymerized to create colored binders for applications like textile printing. ekb.eg These innovative approaches to precursor design open up possibilities for creating pigments with tailored properties for specific applications.

Reaction Kinetics and Process Control in this compound Manufacturing

The manufacturing of this compound is a complex process where reaction kinetics and process control play a pivotal role in determining the final product's quality, particularly its crystalline phase, which dictates its coloristic and performance properties.

Investigation of Reaction Parameters for Crystalline Phase Control

The physical properties and color of an organic pigment are significantly influenced by its crystal lattice structure. sdc.org.uk A single chemical compound can exist in different polymorphic forms, each with distinct properties. sdc.org.uk Therefore, controlling the crystalline phase during manufacturing is of utmost importance.

For azo pigments, parameters such as pH and temperature during the coupling reaction are critical. researchgate.net A study on the continuous-flow synthesis of Pigment Yellow 14 using a three-stream micromixing process demonstrated that precise pH control led to high purity and improved chromatic characteristics. researchgate.net This method showed a significant increase in purity compared to a two-stream process. researchgate.net The investigation into the synthesis of Pigment Yellow 138 has also shown that post-synthesis treatment, such as salification and neutralization, is crucial for precipitating the pigment in its desired molecular form. google.com The influence of pigments and additives on the crystallization of polymers has also been noted, where pigments can act as nucleating agents, affecting the crystalline phase of the final product. lboro.ac.uk

Table 1: Influence of Reaction Parameters on Pigment Properties

| Parameter | Effect on Pigment Properties | Example |

| pH | Controls purity and chromatic light. researchgate.net | A three-stream micromixing process for Pigment Yellow 14 synthesis increased purity by 9.41% through precise pH control. researchgate.net |

| Temperature | Affects crystalline structure and reaction rate. google.comsdc.org.uk | In the synthesis of an isoindoline yellow pigment, the reaction temperature is maintained between 10-70 °C. google.com |

| Solvent | Influences particle size and morphology. | Post-synthesis treatment of Pigment Yellow 138 in an organic solvent is performed to achieve the desired pigment form. google.com |

| Additives | Can induce different polymorphic forms. lboro.ac.uk | Pigment Yellow 110 can induce a specific crystalline phase in polymers. lboro.ac.uk |

Scale-Up Considerations and Engineering Aspects of Synthesis

Translating a laboratory-scale synthesis to industrial production presents numerous challenges. The scale-up of pigment manufacturing requires careful consideration of reaction engineering principles to ensure consistent product quality. Continuous-flow synthesis methods, as demonstrated for Pigment Yellow 14, offer potential for improved control and scalability in industrial applications. researchgate.net This approach allows for precise control over reaction conditions, which is crucial for maintaining consistency in large-scale production. researchgate.net

One-pot synthesis methods have also been developed for industrial azo pigments, which can be scaled up to produce significant quantities of product while allowing for the recycling of wastewater and excess reagents. researchgate.net The engineering of the manufacturing process also involves the design of reactors and downstream processing equipment for filtration, washing, drying, and grinding to obtain the final pigment powder. google.comgoogle.com

Green Chemistry Principles and Sustainable Synthesis Approaches for Pigment Production

The growing emphasis on environmental sustainability has prompted the development of greener synthetic routes for pigments. lucintel.com This includes the use of less hazardous solvents, reduction of waste, and the development of more energy-efficient processes.

Recent advancements in azo dye synthesis include microwave-assisted methods, which offer a rapid and convenient single-step process, avoiding the use of toxic metals. nih.gov Grindstone chemistry, a solvent-free approach, has also been explored for the synthesis of azo dyes, demonstrating enhanced atom efficiency and reduced reaction times. longdom.org

The concept of valorizing waste is also gaining traction. For example, an environmentally friendly enzymatic strategy has been developed to convert azo dyes from wastewater into valuable aromatic compounds. frontiersin.org Furthermore, there is a growing interest in producing pigments from natural sources, such as microorganisms and plants, as a sustainable alternative to synthetic pigments. mdpi.combotanyjournals.comnih.gov Research into producing pigments from acid mine drainage also presents an innovative approach to waste valorization. mdpi.com These sustainable approaches are crucial for minimizing the environmental footprint of pigment production. lucintel.com

Advanced Spectroscopic and Microscopic Characterization Methodologies for Unveiling Pigment Yellow 148 Polymorphism and Nanostructure

Crystallographic Investigations via X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone technique for the crystallographic analysis of materials, offering detailed information about their atomic and molecular arrangement in the solid state.

Powder X-ray Diffraction for Polymorphic Identification and Lattice Parameter Refinement

Powder X-ray diffraction (PXRD) is a powerful, non-destructive method used to identify the crystalline phases of a material and to determine its crystal structure. For pigments like Pigment Yellow 148, PXRD is instrumental in identifying different polymorphic forms, which are distinct crystalline structures of the same chemical compound. These polymorphs can exhibit different colors, stabilities, and application properties.

In a typical PXRD experiment, a powdered sample of the pigment is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes of the pigment particles, producing a unique diffraction pattern. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the specific crystalline phase. By comparing the experimental diffraction pattern to databases or to patterns calculated from known crystal structures, the polymorphic form of this compound can be unequivocally identified. ijcs.ro

Furthermore, the positions and intensities of the diffraction peaks can be used to refine the lattice parameters of the unit cell—the basic repeating unit of the crystal structure. This refinement process provides precise information about the size and shape of the unit cell.

Hypothetical PXRD Data for Two Polymorphs of this compound:

| 2θ Angle (degrees) | Intensity (a.u.) - Polymorph A | Intensity (a.u.) - Polymorph B |

| 8.5 | 950 | 200 |

| 12.2 | 400 | 800 |

| 15.8 | 600 | 350 |

| 23.9 | 800 | 980 |

| 26.1 | 550 | 450 |

This table illustrates how different polymorphs would yield distinct diffraction patterns, allowing for their identification and quantification in a mixture.

Grazing Incidence X-ray Diffraction for Thin Film Analysis of Pigment Dispersions

When this compound is used in applications like coatings or inks, it is often dispersed as a thin film. google.com Conventional PXRD may not be suitable for analyzing these thin layers due to signal interference from the substrate. Grazing incidence X-ray diffraction (GIXRD) is a specialized technique designed to analyze the crystallographic properties of thin films.

In GIXRD, the incident X-ray beam strikes the sample at a very shallow angle (the grazing angle), typically less than a few degrees. This geometry confines the X-ray penetration to the near-surface region, enhancing the signal from the thin pigment layer while minimizing the contribution from the underlying substrate. GIXRD is particularly useful for studying the orientation of pigment crystals within the dispersion, a factor that can significantly influence the optical and mechanical properties of the final product. It can also be used to investigate changes in the crystalline structure of the pigment that may occur during the film-forming or drying process.

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are invaluable for probing the molecular structure and bonding within this compound. mdpi.com They provide information about the vibrational modes of the molecule, which are sensitive to its conformation and the nature of intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. mdpi.com Different functional groups within the this compound molecule absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint. researchgate.net This allows for the identification of key chemical bonds and functional groups, confirming the molecular structure of the pigment. dyestuffintermediates.comchromaspecialtychemicals.comnih.gov

For instance, the FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C=O, C=C, and C-N stretching and bending vibrations. The precise positions and shapes of these bands can provide insights into the molecular environment. For example, shifts in the carbonyl (C=O) stretching frequency can indicate the presence and strength of hydrogen bonding, which plays a crucial role in the packing of pigment molecules in the crystal lattice.

Expected FTIR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | N-H stretching (if present) |

| ~3100-3000 | Aromatic C-H stretching |

| ~1700-1650 | Carbonyl (C=O) stretching |

| ~1600-1450 | Aromatic C=C ring stretching |

| ~1350-1200 | C-N stretching |

This table provides a generalized representation of expected FTIR peaks. Actual peak positions can vary based on the specific molecular environment and polymorphic form.

Raman Spectroscopy for Crystalline Structure and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser source. mdpi.com When the laser light interacts with the pigment molecules, it can gain or lose energy, resulting in a shift in the frequency of the scattered light. This "Raman shift" corresponds to the vibrational frequencies of the molecule.

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon skeleton of organic pigments. morana-rtd.com It can be used to differentiate between polymorphs of this compound, as the different crystal packing arrangements will lead to subtle but measurable changes in the Raman spectrum. dyestuffintermediates.com The technique is also highly effective for in-situ analysis, allowing for the study of the pigment directly within a product matrix. oecd.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solid-State Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. While solution-state NMR is commonly used for structural elucidation of soluble compounds, solid-state NMR (ssNMR) is particularly valuable for characterizing insoluble materials like pigments.

For this compound, ¹³C and ¹H ssNMR can be employed to gain a deeper understanding of its solid-state structure. nih.govresearchgate.net By analyzing the chemical shifts, it is possible to identify the different carbon and proton environments within the molecule. This information can be used to confirm the molecular structure and to study the effects of crystal packing on the electronic environment of the atoms.

Furthermore, advanced ssNMR techniques can provide information about the proximity of different atoms and the orientation of molecules within the crystal lattice. This is particularly useful for studying polymorphism, as different crystal forms will give rise to distinct ssNMR spectra. By combining ssNMR data with results from X-ray diffraction, a more complete and detailed picture of the three-dimensional structure of this compound can be constructed. dntb.gov.ua

Solid-State NMR for Probing Molecular Packing and Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local chemical environments and molecular packing in crystalline and amorphous solids. worktribe.com For complex organic pigments like this compound, whose crystal structure may be challenging to determine solely by diffraction methods, solid-state NMR provides invaluable insights. worktribe.comdntb.gov.ua

The sensitivity of NMR frequencies to the local electronic environment allows for the differentiation of various solid forms, such as polymorphs. worktribe.com By analyzing the chemical shifts, particularly of nuclei like 13C and 15N, researchers can distinguish between different crystalline arrangements and identify the number of crystallographically independent molecules in the unit cell. worktribe.comnih.gov For instance, variations in intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in pigment crystals, lead to discernible changes in the NMR spectra. worktribe.comucl.ac.uk

Furthermore, solid-state NMR can be instrumental in resolving ambiguities in crystal structures obtained from other methods, like X-ray powder diffraction (XRPD). nih.gov This is particularly relevant for determining the positions of hydrogen atoms or confirming the tautomeric form of the pigment molecule in the solid state, which can be difficult to ascertain from diffraction data alone. worktribe.comnih.gov The combination of experimental NMR data with density functional theory (DFT) calculations of NMR parameters for proposed crystal structures has become a cornerstone of "NMR crystallography," enhancing the accuracy of structure determination for complex organic solids. worktribe.comresearchgate.net

Key Research Findings from Solid-State NMR:

| Parameter Investigated | Observation | Significance |

| Polymorphism | Distinct chemical shifts observed for different crystalline forms. worktribe.com | Enables fingerprinting and identification of various polymorphs of this compound. |

| Molecular Packing | Differences in chemical shifts between the solid state and isolated molecules reveal the extent of intermolecular interactions. worktribe.com | Provides quantitative insight into the forces (e.g., π-π stacking) governing the crystal lattice. |

| Tautomerism | Comparison of experimental spectra with DFT-calculated spectra for different tautomers. worktribe.comnih.gov | Helps in the definitive assignment of the dominant tautomeric form in the solid state. |

| Crystallographic Asymmetry | The number of distinct resonances corresponds to the number of non-equivalent atomic sites in the unit cell. nih.gov | Aids in determining the crystallographic symmetry and the number of molecules in the asymmetric unit. |

Solution-State NMR for Reaction Monitoring and Purity Assessment of Precursors

While solid-state NMR probes the final pigment structure, solution-state NMR is crucial for quality control during the synthesis of this compound. It is an essential tool for monitoring the progress of chemical reactions and assessing the purity of precursors and intermediates. openmedscience.com

By dissolving the precursors in a suitable deuterated solvent, high-resolution 1H and 13C NMR spectra can be obtained. These spectra provide detailed information about the molecular structure of the starting materials, allowing for their unambiguous identification and confirmation of their integrity before use in the pigment synthesis. During the reaction, aliquots can be taken and analyzed by solution-state NMR to track the consumption of reactants and the formation of the desired product. This real-time monitoring enables the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities.

The purity of the final pigment's precursors is paramount, as impurities can be incorporated into the crystal lattice, affecting the final color, stability, and performance. Solution-state NMR is highly effective in detecting and quantifying even small amounts of impurities, ensuring that the starting materials meet the required quality standards for producing high-performance pigments.

Electron Microscopy for Nanoscale Morphology and Particle Size Distribution Analysis

The coloristic and application properties of pigments are heavily influenced by their physical form, including particle size, shape, and the state of aggregation. acs.orgpublications.gc.ca Electron microscopy techniques are indispensable for visualizing these characteristics at the nanoscale. acs.org

Scanning Electron Microscopy (SEM) for Particle Aggregation and Surface Texture

Scanning Electron Microscopy (SEM) is a primary tool for examining the three-dimensional morphology of pigment particles. researchgate.netresearchgate.net It provides high-resolution images of the particle surfaces, revealing details about their shape, size distribution, and the extent of aggregation and agglomeration. europa.eugoogle.com For this compound, SEM analysis can show how primary pigment particles cluster together to form larger aggregates and agglomerates. europa.eu

The surface texture, which can be rough or smooth, is also clearly visualized with SEM. This is an important parameter as it can influence the pigment's dispersibility in various media and its interaction with binders and other components in a formulation. researchgate.net SEM images can confirm surface etching or modifications on pigment particles, which may be performed to enhance their properties. researchgate.net

Transmission Electron Microscopy (TEM) for Internal Structure and Lattice Fringes

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure of pigment particles. acs.org By transmitting electrons through an ultrathin sample of the pigment, TEM can reveal the primary particle size and shape with great precision. europa.eu For nano-sized pigments, TEM is crucial for confirming that primary particles are within the desired size range, often below 100 nm. researchgate.neteuropa.eu

A key capability of high-resolution TEM (HRTEM) is the visualization of lattice fringes, which are the periodic lines corresponding to the crystallographic planes of the pigment crystal. researchgate.net This provides direct evidence of the crystalline nature of the particles and can be used to identify different crystal orientations and detect defects within the crystal lattice. In some cases, selected area electron diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from individual nanoparticles, providing further information about their crystal structure. researchgate.net

Comparative Data from Electron Microscopy:

| Technique | Information Obtained | Relevance to this compound |

| SEM | Particle shape, surface texture, aggregation/agglomeration state. artiscreation.comacs.org | Understanding dispersibility, powder flow, and how particles pack in a final application. |

| TEM | Primary particle size and distribution, internal morphology. acs.orgeuropa.eu | Crucial for quality control of nano-sized pigments and correlating size with color properties. |

| HRTEM | Lattice fringes, crystallinity of individual nanoparticles. researchgate.net | Confirms the crystalline nature and can reveal structural details at the atomic level. |

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about a surface at the nanometer scale. mdpi.com Unlike electron microscopy, AFM can be operated in various environments, including ambient air or liquid, making it suitable for studying pigment surfaces under different conditions.

AFM allows for the precise measurement of surface features and roughness. mdpi.comresearchgate.net For this compound, AFM can be used to generate detailed 3D maps of the surfaces of individual pigment particles or of pigment films. mdpi.com These images reveal the fine details of the surface topography, which can influence properties such as gloss, wettability, and adhesion. researchgate.netnih.gov

Nanomechanical Properties and Surface Roughness Characterization

Beyond imaging, AFM can be operated in modes that probe the nanomechanical properties of materials. nih.govresearchgate.net By measuring the force between the AFM tip and the sample surface as a function of their separation, it is possible to determine properties like elasticity (Young's modulus) and adhesion at the nanoscale. This information is valuable for understanding how pigment particles will behave under mechanical stress during processing, such as milling or dispersion, and how they contribute to the mechanical reinforcement of a polymer matrix.

Surface roughness is a key parameter that can be quantified from AFM topographical images. nih.gov The root-mean-square (RMS) roughness and other statistical parameters provide a quantitative measure of the surface texture. mdpi.com This data is critical for applications where a smooth surface is desired, such as in automotive coatings or high-quality printing inks, as surface roughness can affect the final appearance and performance of the pigmented product. researchgate.net

AFM Characterization Data:

| Parameter | Method | Significance for this compound |

| Surface Topography | AFM imaging (contact or non-contact mode) | Provides 3D visualization of the particle surface at nanoscale resolution. mdpi.comresearchgate.net |

| Surface Roughness (Sq) | Statistical analysis of AFM height data | Quantifies the texture of the pigment surface, impacting gloss and dispersibility. nih.gov |

| Nanomechanical Properties | Force-distance curve analysis (AFM indentation) | Measures local elasticity and adhesion, predicting behavior during mechanical processing. nih.govresearchgate.net |

Adhesion and Interfacial Force Measurements at the Nanoscale

The performance of a pigment within a matrix, such as a polymer or coating, is critically dependent on the interactions at the pigment-matrix interface. Understanding these interactions at the fundamental level of single pigment particles requires nanoscale measurement techniques. Atomic Force Microscopy (AFM) stands out as a primary tool for quantifying adhesion and interfacial forces.

In a typical AFM adhesion study, the force between a sharp tip (often functionalized to mimic a specific chemical surface) and the pigment particle surface is measured as the tip approaches, contacts, and retracts from the surface. The pull-off force measured during retraction provides a direct quantification of the adhesion between the tip and the sample. By performing these measurements across the surface, a map of adhesive properties can be generated, revealing variations in surface energy and the presence of different chemical domains.

These nanoscale measurements are vital for:

Predicting Dispersion Stability: Low adhesion between pigment particles suggests a lower tendency to agglomerate, leading to better dispersion and more efficient use of the colorant.

Optimizing Polymer Compatibility: By using an AFM tip made of or coated with a specific polymer, the interfacial adhesion between this compound and the matrix can be directly measured. This data helps in selecting or designing polymers and coupling agents that promote strong interfacial bonding, which is crucial for the mechanical integrity of the final product.

Surface Treatment Efficacy: Pigment surfaces are often treated to improve their compatibility and dispersibility. AFM can quantify the change in adhesion forces before and after such treatments, providing direct evidence of the treatment's effectiveness at the nanoscale.

While the methodology is well-established for characterizing nanomaterials and polymers whiterose.ac.ukroyalsocietypublishing.orgebin.pub, specific adhesion force data for this compound is not extensively available in public literature, highlighting an area for future research.

Advanced Thermal Analysis Techniques for Investigating Energetic Transitions and Decomposition Pathways

The high heat stability of this compound is a key performance characteristic, particularly for its use in plastics that are processed at elevated temperatures. dyestuffintermediates.com Advanced thermal analysis techniques are essential for quantifying this stability and understanding the specific physical and chemical changes that occur upon heating.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallinity

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. torontech.com It is used to detect and quantify the energy changes associated with physical transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. torontech.comdoria.fi

For this compound, DSC analysis provides critical data on:

Melting and Decomposition: Unlike simple compounds, complex organic pigments often decompose at or near their melting point. DSC can identify the onset and peak temperatures of these endothermic or exothermic events. torontech.com For similar high-performance pigments, melting with decomposition can occur well above 300°C. acs.org this compound is noted for its good heat resistance up to 300°C. dyestuffintermediates.com

Crystallinity: The degree of crystallinity of a pigment powder can influence its color strength, opacity, and thermal stability. Changes in crystallinity or polymorphic transformations (transitions between different crystal structures) can be detected as distinct peaks in a DSC thermogram. torontech.comacs.org

Nucleating Effects: In polymer applications, pigments can act as nucleating agents, affecting the crystallization behavior of the polymer matrix. lboro.ac.uk Isothermal DSC studies can be used to investigate the kinetics of this process.

A typical DSC analysis would provide the following information, although specific public-domain thermograms for this compound are not readily found.

Table 1: Representative Data Obtainable from DSC Analysis of an Organic Pigment

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |

|---|---|---|---|---|

| Glass Transition | ~150 | N/A | N/A | Change in heat capacity indicating transition from a rigid to a more mobile state in amorphous regions. |

| Crystallization | ~220 | ~235 | -40 (Exothermic) | Release of heat as amorphous portions of the pigment organize into a crystalline structure upon heating. |

| Melting | ~340 | ~351 | 100 (Endothermic) | Absorption of heat as the crystalline structure breaks down. Often overlaps with decomposition. |

| Decomposition | >350 | >360 | Exothermic/Endothermic | Chemical breakdown of the molecule, which can release or absorb heat. |

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) for Degradation Product Identification

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. When coupled with Mass Spectrometry (MS), the resulting TGA-MS system becomes a formidable tool for identifying the specific volatile products evolved during thermal decomposition. mdpi.com

The process involves heating the this compound sample on a sensitive microbalance inside the TGA furnace. As the pigment decomposes, the loss of mass is recorded. A heated transfer line carries the evolved gases directly into the ion source of a mass spectrometer, which separates the gas components based on their mass-to-charge ratio (m/z) and provides a chemical fingerprint of the decomposition products. mdpi.combwise.kr

This analysis is crucial for:

Determining Decomposition Stages: TGA curves reveal the temperatures at which significant mass loss occurs, indicating the onset of decomposition and potentially multiple degradation steps.

Identifying Volatile Fragments: The MS data provides the identity of the molecules being released. For a complex heterocyclic structure like this compound (C₃₉H₂₃N₃O₂), this could include the release of water, carbon dioxide, nitrogen oxides, and the fragmentation of the aromatic backbone into smaller organic molecules like benzene (B151609) or aniline (B41778) derivatives. dyestuffintermediates.commdpi.com

Elucidating Degradation Mechanisms: By correlating the mass loss steps with the identified fragments, a detailed pathway for the thermal breakdown of the pigment can be proposed. This knowledge is invaluable for predicting the long-term stability of the pigment and any potential byproducts that could be released during high-temperature processing.

A hypothetical TGA-MS analysis of this compound might yield the results outlined in the table below.

Table 2: Representative Data from a Hypothetical TGA-MS Analysis of this compound

| Temperature Range (°C) | Mass Loss (%) | Major Evolved Species (Identified by MS) | m/z Values | Plausible Origin |

|---|---|---|---|---|

| 100 - 250 | 1-2% | Water, CO₂ | 18, 44 | Release of adsorbed moisture and surface carboxyl groups. |

| 300 - 400 | 25% | Phthalimide fragments, Aniline derivatives | 147, 93 | Initial cleavage of amide bonds and side chains. |

| 400 - 550 | 50% | Benzene, Toluene, Nitrogen oxides (NOₓ) | 78, 92, 30, 46 | Fragmentation of the core benzimidazolone and aromatic structures. |

| > 550 | 20% | Various aromatic hydrocarbons, CO | 78, 28 | Final charring and breakdown of the residual carbon structure. |

This level of detailed characterization underpins the development and quality control of high-performance pigments, ensuring their suitability and reliability in their intended applications.

Theoretical and Computational Chemistry Approaches to Pigment Yellow 148 Electronic Structure and Performance Prediction

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a pigment molecule, such as its color, which arises from the absorption of light through electronic transitions.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, including complex organic molecules like pigments. researchgate.net For pigments, DFT is instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization), which is crucial because the molecular conformation significantly impacts the pigment's final properties. sapub.orgrepositorioinstitucional.mx

Research on benzimidazolone pigments, a class to which PY 148 belongs, has shown that properties like lightfastness and weather fastness are the result of a combination of efficient molecular packing and strong intermolecular hydrogen bonds. DFT calculations are used to model these geometries and interactions. The process typically involves using a functional, such as B3LYP, and a basis set, like 6-31G(d), to find the lowest energy conformation of the molecule.

Once the geometry is optimized, DFT can be used to calculate the distribution of electronic charge across the molecule. The Mulliken population analysis is one method used to compute these atomic charges. windows.net This information is vital for understanding intermolecular interactions, such as how the pigment will interact with solvent molecules or a polymer matrix. For instance, the charge distribution on atoms involved in hydrogen bonding (e.g., oxygen, nitrogen, and hydrogen atoms) can predict the strength and nature of these bonds, which are critical for the pigment's stability. researchgate.net

Illustrative DFT Calculation Results for a Benzimidazolone Pigment Fragment The following table provides example data typical of a DFT/B3LYP/6-31G(d) calculation on a representative benzimidazolone structure, as specific published data for PY 148 is not available.

Table 1: Example of DFT-Calculated Geometric and Electronic Parameters| Parameter | Atom(s) | Calculated Value | Interpretation |

|---|---|---|---|

| Bond Length | C=O | 1.23 Å | Typical double bond length, influences IR spectra. |

| N-H | 1.01 Å | Key bond involved in hydrogen bonding. | |

| C-N (ring) | 1.39 Å | Aromatic ring bond, indicates stability. | |

| Bond Angle | C-N-H | 115° | Affects the geometry of hydrogen bonding. |

| N-C=O | 125° | Influences molecular packing. | |

| Mulliken Atomic Charge | O (in C=O) | -0.55 e | High negative charge, acts as H-bond acceptor. |

| H (in N-H) | +0.35 e | High positive charge, acts as H-bond donor. |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the extension used to investigate excited states. This is paramount for pigments, as the absorption of visible light is an electronic excitation process. TD-DFT can predict the electronic absorption spectrum of a molecule, providing information on the wavelengths of light it absorbs (which determines its color) and the intensity of these absorptions (oscillator strength). nih.govucl.ac.uk

The method calculates the energies of vertical transitions from the ground state to various excited states. The transition with the lowest energy in the visible spectrum corresponds to the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) gap. anu.edu.aunih.gov The energy of this gap is directly related to the color of the pigment; a smaller gap means absorption of longer wavelength light (appearing more red or orange), while a larger gap means absorption of shorter wavelength light (appearing more yellow or green). nih.govnih.gov

Studies on various organic dyes have demonstrated that TD-DFT calculations, often using functionals like B3LYP, CAM-B3LYP, or PBE0, can reproduce experimental UV-Vis spectra with reasonable accuracy. researchgate.netresearchgate.net This allows for a theoretical prediction of a pigment's color and can be used to understand how chemical modifications would alter that color. researchgate.net

Illustrative TD-DFT Calculation Results for an Azo Pigment This table presents hypothetical TD-DFT results for a yellow azo pigment, illustrating the typical output of such calculations. Specific published data for PY 148 is unavailable.

Table 2: Example of TD-DFT Calculated Electronic Transitions| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 2.70 | 459 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 3.25 | 381 | 0.15 | HOMO-1 → LUMO (70%) |

Density Functional Theory (DFT) for Ground State Geometries and Charge Distribution

Molecular Dynamics (MD) Simulations for Pigment-Medium Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a pigment interacts with its environment. This is crucial for predicting performance properties like dispersion stability, aggregation, and compatibility with polymer binders. tandfonline.comresearchgate.net The simulations rely on force fields, such as CHARMM or DREIDING, which define the potential energy of the system based on the positions of its particles. researchgate.netmdpi.com

The dispersion of pigment particles in a liquid medium is a critical step in the manufacturing of paints and inks. lsinstruments.ch MD simulations can model the forces between pigment particles and between the pigment and solvent molecules. These simulations help in understanding aggregation, where pigment particles clump together, which can negatively affect color strength and gloss. tandfonline.com By simulating the system at a molecular level, researchers can investigate the mechanisms of stabilization, such as how dispersant additives adsorb onto the pigment surface and prevent aggregation through steric or electrostatic repulsion. researchgate.net The simulations can provide insights into the energetics of self-assembly and the role of factors like hydrogen bonding and van der Waals forces in holding pigment aggregates together. tandfonline.commdpi.com

Illustrative MD Simulation Parameters The following table shows typical parameters that would be defined for an MD simulation of a pigment in a polymer matrix. Specific parameters for PY 148 are not available in published literature.

Table 3: Example of Parameters for an MD Simulation Study| Parameter | Value / Method | Purpose |

|---|---|---|

| System Setup | 1 pigment crystal; 50 polymer chains; 2000 solvent molecules | Create a representative model of the pigment in its application medium. |

| Force Field | DREIDING / Universal Force Field (UFF) | Defines the potential energy and forces between atoms. researchgate.net |

| Ensemble | NVT (Canonical) then NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Temperature | 300 K (NVT), 450 K (NPT) | Simulates ambient and processing conditions. |

| Simulation Time | 10 ns (equilibration), 50 ns (production) | Allows the system to reach equilibrium and then collect data. |

| Analysis | Radial Distribution Function, Interaction Energy | To quantify pigment-polymer interactions and aggregation. |

Simulation of Dispersion Stability and Interparticle Forces in Liquid Media

Predictive Modeling and Machine Learning for Structure-Performance Relationships

Machine learning (ML) is increasingly being used to build predictive models that correlate the chemical structure of pigments with their performance properties. sciety.orgaip.org These models are trained on datasets containing known pigment structures and their experimentally measured properties (e.g., color, lightfastness, heat stability). Once trained, the model can predict the properties of new, untested pigment structures, accelerating the discovery of high-performance materials. aip.orgnih.gov

Various ML algorithms are employed, including Random Forest (RF), Support Vector Machines (SVM), Gradient Boosting Machines (GBM), and neural networks. sciety.orgmdpi.com The performance of these models is evaluated using metrics like the coefficient of determination (R²), mean absolute error (MAE), and root mean squared error (RMSE). aip.org For example, ML models have been successfully developed to predict the photophysical properties of organic dyes, such as absorption wavelengths and quantum yields, with high accuracy. aip.orgaip.org Other models focus on predicting application-specific behavior, such as the biodegradation of azo dyes or the quality of pigment dispersion. lsinstruments.chmdpi.com

Building a structure-performance relationship for Pigment Yellow 148 would involve creating a dataset of related benzimidazolone or azo pigments with known performance data. The molecular structures would be converted into numerical descriptors (features), which the ML model would then use to learn the underlying relationships. Such a model could predict how modifications to the PY 148 structure would likely impact its performance characteristics.

Illustrative Machine Learning Model Performance Comparison This table shows a hypothetical comparison of different ML models for predicting a performance property (e.g., lightfastness score) for a set of azo pigments.

Table 4: Example of Performance Metrics for Predictive ML Models| Machine Learning Model | R² (Coefficient of Determination) | RMSE (Root Mean Squared Error) | MAE (Mean Absolute Error) |

|---|---|---|---|

| Random Forest (RF) | 0.92 | 0.25 | 0.18 |

| Gradient Boosting Machine (GBM) | 0.94 | 0.22 | 0.16 |

| Support Vector Machine (SVM) | 0.88 | 0.31 | 0.24 |

Data-Driven Approaches for Correlating Molecular Structure with Application Attributes

Data-driven methodologies, particularly Quantitative Structure-Property Relationship (QSPR) models, are instrumental in establishing mathematical correlations between a molecule's structure and its macroscopic properties. springernature.comresearchgate.net For pigments, these attributes include color, lightfastness, and thermal stability. These models leverage statistical techniques and machine learning to predict the performance of new pigment candidates without the need for their physical synthesis and testing. nih.gov

The process begins with the calculation of a wide array of molecular descriptors for a series of related pigment molecules. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of specific atom types (e.g., nitrogen, oxygen), and number of aromatic rings.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

Quantum-chemical descriptors: Properties derived from quantum mechanics, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and dipole moment. nih.gov

These descriptors are then correlated with experimentally measured application properties. For azo pigments, which share structural similarities with the benzimidazolone class of this compound, studies have successfully used multiple linear regression (MLR) to build QSPR models. nih.gov For instance, descriptors like the molecular weight divided by the number of sulphonate groups (MW/S) and the number of azo linkages have been identified as important factors in predicting degradation properties. nih.gov

In the context of designing new pigments, a QSPR model could predict the coloristic properties of a hypothetical this compound derivative. As shown in the hypothetical data table below, modifying substituents on the phenyl rings can alter the electronic properties, which in turn influences the predicted maximum absorption wavelength (λmax), a key determinant of color.

| Derivative (Substituent X) | Molecular Descriptor (e.g., Hammett Constant) | Predicted λmax (nm) | Predicted Color Shift |

|---|---|---|---|

| Parent (H) | 0.00 | 440 | Reference Yellow |

| -OCH3 (Electron-donating) | -0.27 | 455 | Bathochromic (Reddish) |

| -Cl (Electron-withdrawing) | 0.23 | 432 | Hypsochromic (Greenish) |

| -NO2 (Strongly electron-withdrawing) | 0.78 | 425 | Strongly Hypsochromic (Greener) |

This table is a hypothetical representation to illustrate the principles of QSPR models in pigment design.

By analyzing these relationships, chemists can prioritize the synthesis of derivatives that are most likely to exhibit desired properties, significantly accelerating the research and development process. mdpi.com

Computational Screening of Hypothetical this compound Derivatives

Computational screening utilizes quantum chemical methods to evaluate the properties of a large, virtual library of hypothetical molecules before any are synthesized. researchgate.net This in silico approach is highly efficient for discovering new pigment structures with enhanced performance. The primary methods employed are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, such as light absorption. acs.orgrsc.org

The process involves:

Creating a Virtual Library: A large number of derivatives are designed by systematically modifying the core structure of this compound. This can involve adding various electron-donating or electron-withdrawing substituents at different positions on the molecule.

Quantum Chemical Calculations: For each designed molecule, DFT and TD-DFT calculations are performed to predict key properties. mdpi.comekb.eg These calculations can determine optimized molecular geometries, electronic structures (HOMO-LUMO energies), and simulated UV-Vis absorption spectra. researchgate.net

Property Prediction and Analysis: The calculated data allows for the prediction of color (from λmax), color strength, and even indicators of stability. For example, a smaller HOMO-LUMO gap generally corresponds to a bathochromic shift (absorption at longer wavelengths), leading to a redder shade of yellow or orange. ucl.ac.uk

The results from a computational screening campaign can be compiled to identify the most promising candidates for synthesis. The table below provides a hypothetical example of such a screening effort for this compound derivatives.

| PY 148 Derivative | Substituent & Position | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Calculated λmax (nm) |

|---|---|---|---|---|---|

| Derivative A | -CH3 at R1 | -5.85 | -2.90 | 2.95 | 445 |

| Derivative B | -Cl at R2 | -6.05 | -3.00 | 3.05 | 430 |

| Derivative C | -OCH3 at R1 | -5.70 | -2.85 | 2.85 | 460 |

| Derivative D | -CN at R2 | -6.20 | -3.15 | 3.05 | 428 |

This table presents hypothetical TD-DFT calculation results for illustrative purposes. R1 and R2 would represent specific positions on the this compound molecule.

Through this screening, Derivative C, with its electron-donating methoxy (B1213986) group, is identified as a candidate for a pigment with a more reddish-yellow hue (higher λmax). mdpi.com Conversely, Derivatives B and D are predicted to be greener in shade. This targeted approach allows researchers to focus synthetic efforts on molecules that have a high probability of meeting specific performance targets, making the pigment design process more rational and efficient. researchgate.net

Performance Mechanisms and Advanced Application Methodologies of Pigment Yellow 148 in Diverse Matrices

Dispersibility and Stabilization Mechanisms in Polymeric and Liquid Formulations

The effective dispersion and long-term stabilization of Pigment Yellow 148 in various media are critical for achieving desired coloristic properties and performance. The process involves overcoming the cohesive forces between pigment particles and ensuring they remain separated within the polymer or liquid matrix. researchgate.net

The dispersion process can be broken down into three main stages: wetting, mechanical breakdown, and stabilization. researchgate.net Wetting involves the displacement of air from the surface of the pigment particles by the liquid vehicle. rsc.org This is followed by the mechanical deagglomeration of pigment clusters into smaller particles. Finally, stabilization is crucial to prevent the dispersed particles from reagglomerating, a phenomenon known as flocculation. researchgate.netrsc.org

To improve the dispersibility of pigments like this compound, surface treatments are often employed. These treatments modify the pigment surface to make it more compatible with the surrounding medium, thereby enhancing wetting and aiding in the deagglomeration process. koboproductsinc.com

One common strategy involves coating the pigment particles with substances that reduce the surface tension between the pigment and the vehicle. rsc.org For instance, treating a hydrophilic pigment surface with an organophilic material can improve its dispersion in organic media. koboproductsinc.com This is achieved through chemical reactions between the treatment agent and the pigment surface. koboproductsinc.com

A patent describes a method where a pigment paste is mixed with a polydimethyl siloxane after an initial wet grinding step with a dispersing additive. This second coating with a siloxane compound, followed by another wet grinding operation, drying, and deagglomeration, results in a product with improved dispersibility and lower abrasion compared to the uncoated pigment. google.com

Table 1: Effect of Surface Treatment on Pigment Dispersibility

| Treatment Stage | Additive/Process | Observed Improvement |

|---|---|---|

| Initial Wet Grinding | Dispersing Additive | Initial wetting of pigment surface |

| Second Coating | Polydimethyl Siloxane | Enhanced compatibility with organic media |

This table illustrates a multi-step surface treatment process designed to enhance the performance of a pigment.

Dispersants and surfactants are key components in maintaining the colloidal stability of pigment dispersions. pcimag.com They adsorb onto the surface of the pigment particles, creating a barrier that prevents them from coming close enough to re-agglomerate. sci-hub.se This stabilization can be achieved through two primary mechanisms: electrostatic stabilization and steric stabilization. researchgate.net

Electrostatic stabilization occurs when charged dispersants create repulsive forces between pigment particles. This is particularly common in aqueous systems. rsc.org

Steric stabilization is provided by polymeric dispersants that form a physical barrier of adsorbed polymer chains around the pigment particles. This mechanism is effective in both aqueous and non-aqueous systems and is known for providing robust stability. rsc.org

The choice of dispersant is critical and often involves extensive testing, as many formulations are proprietary. pcimag.com The effectiveness of a dispersant is dependent on its affinity for the pigment surface and its ability to provide a strong stabilizing force. pcimag.com Polymeric dispersants are often favored for their ability to provide excellent particle stability through steric hindrance. rsc.org

The interaction between different types of surfactants can also significantly impact the dispersion process and final performance. pcimag.com For example, a grinding surfactant can accelerate the reduction of pigment particle size during milling by improving wetting. pcimag.com However, the combination of surfactants must be carefully balanced to avoid negative interactions that could compromise the stability of the dispersion. pcimag.com

Surface Treatment Strategies for Enhanced Wetting and Deagglomeration

Photostability and Weathering Durability: Mechanistic Insights into Degradation Processes

The ability of this compound to resist degradation from environmental factors such as sunlight and weather is crucial for its application in durable coatings and plastics. zeyachem.net The degradation process is primarily driven by photochemical reactions initiated by the absorption of ultraviolet (UV) radiation. mdpi.com

Photo-oxidative degradation begins when a chromophore within the pigment or the surrounding polymer matrix absorbs a photon of UV-visible radiation. paint.org This absorption can lead to the cleavage of covalent bonds, forming highly reactive free radicals. paint.orggithub.io In the presence of oxygen, these radicals can initiate a series of propagation reactions, leading to further bond cleavage, chain scission, and the formation of new chemical groups like carbonyls and hydroxyls. mdpi.com

The specific degradation pathway can be influenced by the wavelength of the incident light. uva.nl Different chromophores within a molecule may be excited by different wavelengths, leading to distinct degradation mechanisms. uva.nl For some pigments, visible light is the primary driver of degradation, while for others, UV radiation is more damaging. uva.nl The presence of oxygen can also significantly alter the degradation pathway. uva.nl

Studies on similar pigment systems, like cadmium yellows, have shown that photo-oxidation can lead to the formation of sulfates from the original sulfide (B99878) pigment, a process triggered by moisture. uantwerpen.be This highlights the complex interplay of light, oxygen, and moisture in the degradation of pigments.

To predict the long-term performance of pigments like this compound, accelerated weathering tests are employed. paint.org These tests simulate natural weathering conditions in a controlled laboratory environment, but at an intensified rate. bcluae.com The goal is to produce reliable and accurate results that correlate well with natural outdoor exposure. paint.org

Common accelerated weathering methods include:

Xenon Arc Testing: This method uses a xenon arc lamp to simulate the full spectrum of sunlight, including UV, visible, and infrared radiation. It is widely used for testing coatings and paints where high-quality finishes are required. bcluae.comq-lab.com

Fluorescent UV Lamp Testing: This method focuses on the effects of UV radiation and is used to measure the impact of ultraviolet light on the mechanical properties of a material. bcluae.com

Recent advancements in accelerated weathering have focused on developing performance-based protocols. paint.org For example, ASTM D7869 is a newer standard developed through extensive research by the automotive industry to provide better correlation with outdoor Florida test results for coatings. q-lab.com This method incorporates specific optical filters and a novel moisture exposure cycle to more accurately replicate the degradation mechanisms observed in natural weathering. q-lab.com

Table 2: Key Parameters in Accelerated Weathering Tests

| Parameter | Description | Typical Test Conditions |

|---|---|---|

| Light Source | Simulates solar radiation | Xenon arc lamp or fluorescent UV bulbs paint.orgbcluae.com |

| Irradiance | Intensity of the light source | Controlled at specific wavelengths (e.g., 0.55 W/m² @ 340nm) paint.org |

| Temperature | Simulates thermal stress | Panel temperatures often held at 70°C or 80°C paint.org |

This table summarizes the critical parameters that are controlled in accelerated weathering tests to simulate and accelerate natural degradation processes.

Investigation of Photo-Oxidative Degradation Pathways under UV-Visible Radiation

Interfacial Phenomena and Compatibility with Host Matrices

The compatibility between this compound and the host matrix is governed by interfacial phenomena. The forces at the surface of the pigment particles influence their interaction with the surrounding polymer or liquid. koboproductsinc.com Achieving good compatibility is essential for uniform dispersion and optimal performance of the final product.

Incompatibility can lead to issues such as pigment reagglomeration and flocculation. koboproductsinc.com To mitigate this, surface treatments are used to modify the pigment's surface chemistry to better match that of the host matrix. koboproductsinc.com For example, treating a pigment with a substance that creates steric hindrance can prevent particles from getting too close and aggregating. koboproductsinc.com

Adhesion Mechanisms at Pigment-Polymer Interfaces

Favorable enthalpic contributions, such as Lewis acid-base interactions involving hydrogen bonds, can promote miscibility and adhesion between the pigment and the polymer. core.ac.uk The surface of this compound particles can possess sites capable of forming these interactions. For instance, the presence of functional groups on the pigment surface can facilitate covalent bonds with the polymer matrix, significantly enhancing adhesion. google.com

The dispersion of pigments within a polymer matrix is heavily influenced by the acid-base interaction potential of the components. core.ac.uk Surface treatments of this compound can alter its surface energy and introduce specific functionalities. These treatments can modify the pigment's surface to be more acidic or basic, thereby promoting better interaction with a corresponding basic or acidic polymer, respectively. core.ac.uk For example, modifying the pigment surface with silica (B1680970) or alumina (B75360) can influence its Lewis acid-base properties and, consequently, its dispersion in a polymeric medium. core.ac.uk

Influence of Pigment Morphology on Film Integrity

The morphology of this compound, encompassing its particle size, shape, and distribution, plays a pivotal role in the integrity of the final film in coatings and plastics. sdc.org.uk The dispersion process aims to break down pigment agglomerates into primary particles and stabilize them within the polymer matrix to prevent flocculation. sdc.org.uksci-hub.se

The particle size distribution directly impacts the optical properties and the mechanical strength of the film. europa.eu Finer particles, with their larger surface area, can lead to higher gloss and tinting strength. naturalpigments.com However, achieving an optimal particle size is crucial, as excessively fine particles may increase the viscosity of the dispersion and potentially lead to defects in the film. wiley-vch.de For instance, some diarylide yellow pigments have a broad particle size range that includes sub-micrometre and even nanoscale particles, which can influence their uptake and interaction within the matrix. canada.ca

The crystal structure of the pigment also affects its properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can result in different color properties and stability. sdc.org.uk For this compound, controlling the crystallization process is essential to obtain the desired morphology and, consequently, optimal film integrity. The shape of the pigment particles, whether they are rod-shaped, spherical, or in the form of platelets, also influences how they pack within the film, affecting properties like opacity and barrier protection. europa.eugoogle.com

Rheological Behavior of Pigment Dispersions and Formulations

The rheological behavior of pigment dispersions is a critical aspect that dictates their processing and application performance. It describes the deformation and flow of matter under stress.

Viscoelastic Properties of Highly Loaded Pigment Systems

Highly loaded pigment systems, common in many industrial applications, often exhibit complex viscoelastic behavior. This means they show both viscous (fluid-like) and elastic (solid-like) characteristics when undergoing deformation. At high pigment concentrations, the interactions between particles become significant, leading to the formation of a network structure within the dispersion.

This network can impart a yield stress, meaning a certain amount of force must be applied before the material begins to flow. The viscoelastic properties are influenced by factors such as pigment particle size and shape, the concentration of the pigment, and the properties of the liquid medium. googleapis.com For example, solutions with higher concentrations of certain polymers used in dispersions can exhibit non-Newtonian and viscoelastic properties. mdpi.com Understanding these properties is crucial for controlling the stability and application characteristics of the pigmented system.

Flow Dynamics in Printing and Coating Applications

The flow dynamics of this compound dispersions are paramount in applications like printing and coatings. wiley-vch.de The viscosity of the dispersion must be carefully controlled to ensure proper application and film formation. google.com In printing inks, for example, the ink must flow easily through the printing press but then set quickly on the substrate.

The rheological properties of pigment compositions, including those containing this compound, are often described as excellent, contributing to high flocculation stability and easy dispersibility. google.com This good rheology is maintained even at high pigment concentrations in coating color concentrates. google.com The interaction between the pigment particles and the vehicle (the liquid portion of the ink or coating) is a key factor. wiley-vch.de In some cases, a slight solubility of the pigment in the vehicle can improve tinctorial strength and enhance the rheology of the pigmented ink. wiley-vch.de

The following table summarizes the influence of various factors on the rheological properties of pigment dispersions:

| Factor | Influence on Rheology |

| Pigment Concentration | Increasing concentration generally increases viscosity and can lead to non-Newtonian flow behavior. |

| Particle Size | Finer particles can lead to higher viscosity due to increased surface area and inter-particle interactions. |

| Particle Shape | Irregular or acicular (needle-like) particles can increase viscosity compared to spherical particles due to greater mechanical interlocking. |

| Vehicle Chemistry | The viscosity and chemical nature of the liquid medium significantly affect the overall rheology. |

| Dispersants/Additives | These can modify pigment-vehicle interactions, reducing viscosity and improving flow. |

Integration into Functional Materials and Emerging Technologies

This compound is not only used for its color but is also integrated into functional materials and emerging technologies where its performance properties are critical.

Application in High-Performance Automotive and Industrial Coatings

In the automotive and industrial coatings sectors, there is a high demand for pigments with excellent durability, weather resistance, and color stability. this compound, being a high-performance pigment, finds application in these demanding areas. cinic.comheubach.com Its good heat stability and resistance to chemicals make it suitable for coatings that are exposed to harsh environmental conditions. alibaba.com

For automotive finishes, pigments must provide not only a vibrant color but also long-term performance without significant fading or degradation. sunchemical.com this compound is used in formulations for automotive and industrial paints, where its brightness, opacity, and durability are key advantages. alibaba.comheubach.com It can be used in both solvent-based and waterborne coating systems. southwestartmaterials.co.uk

The following table highlights the key performance attributes of this compound in high-performance coatings:

| Performance Attribute | Relevance in Automotive & Industrial Coatings |

| High Weather Resistance | Ensures long-term color retention and protection against UV radiation, moisture, and temperature fluctuations. cinic.com |

| Excellent Heat Stability | Crucial for coatings that undergo high-temperature curing processes or are used on heat-generating equipment. cinic.com |

| Good Chemical Resistance | Protects against degradation from exposure to fuels, oils, acids, and other chemicals. alibaba.com |

| High Color Strength & Saturation | Provides vibrant and durable colors, essential for aesthetic appeal in automotive and industrial products. cinic.com |

| Good Dispersibility | Facilitates the manufacturing of high-gloss coatings with minimal haze. sunchemical.com |

Utilization in Digital Printing Inks and Advanced Imaging Systems

This compound is a monoazo pigment that is utilized in the formulation of inks for digital printing, including high-speed inkjet printing. google.compatsnap.com Its inclusion in aqueous-based pigment inks is crucial for achieving specific color and performance characteristics. google.com These inks are complex systems typically containing water as the primary carrier, dispersed water-insoluble pigment particles, and various additives like polymeric dispersants and surfactants to ensure stability and proper function. google.com

In the realm of advanced imaging, the principles of color and light absorption, similar to those leveraged by pigments, are fundamental. For instance, in fundus auto-fluorescence imaging, the yellow pigment particles in the macula absorb blue light, a characteristic that allows for the indirect measurement of macular pigment density. upol.cz

The performance of this compound in printing inks is influenced by its physical and chemical properties. Different grades of the pigment can offer variations in opacity, shade, and transparency to suit different printing processes like offset, gravure, and flexographic printing. ispigment.com For instance, certain grades are designed to be opaque and possess high saturation, while others are formulated for high transparency and specific shades, such as reddish or greenish yellows. ispigment.com

The stability and dispersion of pigments like this compound are critical for the reliability of inkjet printing systems. The composition of the ink, including the use of specific dispersants and the control of pH, plays a significant role in preventing issues like print head damage. google.com

Table 1: Properties and Applications of Pigment Yellow 14 in Various Ink Systems

| Property | Description | Application Relevance |

|---|---|---|

| Shade | Can be formulated for reddish or greenish shades. ispigment.com | Allows for a broad color gamut in digital printing. |

| Opacity/Transparency | Available in opaque and transparent grades. ispigment.com | Opaque versions are suitable for applications requiring high hiding power, while transparent grades are used in layered printing and for achieving specific color effects. |

| Dispersion Stability | Requires appropriate dispersants for stable formulation in aqueous inks. google.com | Prevents pigment agglomeration, ensuring consistent jetting and preventing nozzle clogging in inkjet printers. google.com |

| Lightfastness | Possesses good lightfastness properties. | Ensures the longevity and durability of the printed image. |

Role in Color Filter Arrays for Display Technologies

This compound is identified as a suitable organic pigment for the production of color filters used in liquid crystal displays (LCDs). google.com Color filters are essential components that determine the color quality of the display. pigmentpigment.com They function by selectively transmitting light of a specific color (red, green, or blue) for each sub-pixel. pigmentpigment.comspiedigitallibrary.org

The performance of a color filter is highly dependent on the properties of the pigments used in its fabrication. Key requirements for these pigments include high transparency, excellent heat stability, and light fastness to ensure the durability and consistent performance of the display over time. pigmentpigment.com Organic pigments are often preferred over dyes for this application due to their superior moisture resistance and stability. pigmentpigment.com

In the manufacturing of color filters, pigments are dispersed to create a photoresist ink. pigmentpigment.com this compound, along with other yellow pigments like Pigment Yellow 138, 139, and 150, is used to achieve the desired spectral characteristics for the yellow sub-pixels. google.compigmentpigment.com The selection of specific pigments is crucial for obtaining a high-definition spectrum and improving the color purity and transmittance of the filter. pigmentpigment.com Sometimes, a combination of pigments is used to fine-tune the color properties, such as hue and tinting strength. pigmentpigment.com

Advanced display technologies are continuously being developed to improve image quality, including brightness and color gamut. While traditional color filter arrays (CFAs) in reflective displays can limit brightness due to area sharing between sub-pixels, research is ongoing into multi-particle systems that can offer brighter colors. spiedigitallibrary.orgspiedigitallibrary.org

Table 2: Research Findings on Pigments in Color Filter Arrays

| Pigment Type | Key Findings | Relevance to Display Performance |

|---|---|---|

| Organic Pigments (General) | Offer excellent moisture resistance, light fastness, and heat stability compared to dyes. pigmentpigment.com | Crucial for the longevity and reliability of the display. |

| C.I. Pigment Yellow 138, 139, 150 | Used in combination to adjust spectral characteristics like hue, tinting strength, and contrast. pigmentpigment.comgoogle.com | Enables the fine-tuning of color reproduction for optimal image quality. |

| C.I. This compound | Listed as a suitable pigment for colored photosensitive resin compositions used in color filters. google.com | Provides the necessary yellow coloration with required stability for display applications. google.com |

Environmental Fate, Ecotoxicological Methodologies, and Sustainable Life Cycle Analysis of Pigment Yellow 148

Environmental Persistence and Biodegradation Studies for Organic Pigments

The physical and chemical properties of diarylide yellow pigments, a class to which Pigment Yellow 148 is related, suggest that soil and sediment are the primary environmental compartments where they are likely to partition. canada.capublications.gc.ca Experimental data for diarylide yellow pigments indicate that they are expected to degrade slowly in water, soil, and sediments under aerobic conditions. canada.ca The very low water solubility of these pigments is a significant factor in their environmental stability. canada.capublications.gc.ca For instance, most diarylide yellow pigments have water solubilities of less than 1 µg/L to 10.6 µg/L. canada.ca

The stability of pigments in various media is also influenced by factors such as light, humidity, and temperature. d-nb.info While some pigments are stable under these conditions, others may undergo degradation, especially in the presence of pollutants like SO₂ and liquid water. d-nb.info For many organic pigments, their inherent chemical inertness contributes to their stability in different environmental matrices. lanxess.com

Table 1: Environmental Stability of Related Organic Pigments

| Pigment Class | Environmental Compartment | Stability/Degradation Rate | Reference |

|---|---|---|---|

| Diarylide Yellow Pigments | Water, Soil, Sediments (Aerobic) | Slow degradation | canada.ca |

| Monoazo Pigments | Water, Soil, Sediments (Aerobic) | Persistent | canada.ca |

Investigating the microbial degradation of organic pigments involves various methodologies to understand the pathways and rates of breakdown. A common approach is the use of biodegradation screening tests in water. europa.eu These tests help determine the extent to which microorganisms can break down the pigment structure.